molecular formula C13H18N2 B166751 1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane CAS No. 134574-95-1

1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane

Cat. No. B166751
M. Wt: 202.3 g/mol
InChI Key: JUOOTPCVPUXCDN-UHFFFAOYSA-N
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Description

“1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane” is a type of 3-Azabicyclo[3.1.0]hexane derivative . These derivatives are key structural features found in a wide range of biologically active natural products, drugs, and agrochemicals .


Synthesis Analysis

The synthesis of these derivatives has made significant progress since 2010, with some novel, efficient, and green methods developed using various transition-metal-catalyzed and transition-metal-free catalytic systems from acyclic or cyclic substrates . An intramolecular radical cyclopropanation of unactivated alkenes with simple α-methylene group of aldehydes as C1 source via a Cu(I)/secondary amine cooperative catalyst has been reported .


Molecular Structure Analysis

3-Azabicyclo[3.1.0]hexanes are an important class of nitrogen-containing heterocycles that have been found to be key structural features in a wide range of biologically active natural products, drugs, and agrochemicals .


Chemical Reactions Analysis

The formation of 3-Azabicyclo[3.1.0]hexane is completed by an oxidase heterotetramer with the association of a nonribosomal peptide synthetase (NRPS) . The DADH precursor was prepared in Escherichia coli to produce a conjugate subjected to in vitro enzymatic hydrolysis for offloading from an amino-group carrier protein .

Future Directions

The synthesis of 3-Azabicyclo[3.1.0]hexane derivatives has made spectacular progress in recent decades, with various transition-metal-catalyzed and transition-metal-free catalytic systems being developed . This suggests that there is ongoing research in this area, and we can expect further advancements in the future.

properties

IUPAC Name

(3-benzyl-3-azabicyclo[3.1.0]hexan-1-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c14-9-13-6-12(13)8-15(10-13)7-11-4-2-1-3-5-11/h1-5,12H,6-10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUOOTPCVPUXCDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1(CN(C2)CC3=CC=CC=C3)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30577250
Record name 1-(3-Benzyl-3-azabicyclo[3.1.0]hexan-1-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30577250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane

CAS RN

134574-95-1
Record name 1-(3-Benzyl-3-azabicyclo[3.1.0]hexan-1-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30577250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Lithium aluminum hydride (70 ml of a 1M solution in diethyl ether, 70 mmol) was added to a solution of 3-benzyl-1-cyano-3-azabicyclo[3.1.0]hexane (3.35 g, 16.9 mmol) in tetrahydrofuran (200 ml). After 18 hours at room temperature, the reaction mixture was treated sequentially with water (2.6 ml), sodium hydroxide (2.6 ml of a 15% aqueous solution), and water (7.8 ml). The mixture was filtered, and the filtrate was concentrated under reduced pressure to provide the title product as a viscous, slightly yellow oil (3.47 g, 100% yield), which was used without purification. 1H NMR (CDCl3): 7.20 (m, 5H), 3.54 (AB quartet, J=12 Hz, 2H), 2.92 (d, J=8 Hz, 1H), 2.87 (d, J=9 Hz, 1H), 2.81 (d, J=13 Hz, 1H), 2.59 (d, J=13 Hz, 1H), 2.33 (dd, J=8, 4 Hz, 1H), 2.25 (d, J=7 Hz, 1H), 1.10 (m, 1H), 0.97 (m, 1H), 0.30 (dd, J=8, 5 Hz, 1H).
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